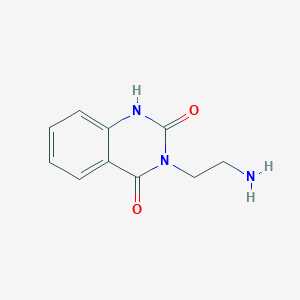
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
Descripción general
Descripción
“2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-” is a type of pyrimidopyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring . It’s a part of a class of compounds that have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Another method involves the use of tetrabutylammonium fluoride (TBAF) as a catalyst for the carboxylative cyclizations of the propargylic amines having internal alkynes with CO2 .Molecular Structure Analysis
The molecular structure of “2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-” contains a total of 38 bonds; 21 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 primary amine (aliphatic), 1 imide (-thio), 3 hydroxyl groups, 1 primary alcohol .Chemical Reactions Analysis
The chemical reactions involving “2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-” are complex and involve various steps. For instance, the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO2 using TBAF as a catalyst has been reported .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- 2,4(1H,3H)-Quinazolinediones have been extensively studied in heterocyclic chemistry for their use as synthetic materials. A new synthetic method for preparing 2,4(1H,3H)-quinazolinedione and its 3-substituted analogs has been reported, highlighting their importance in chemical synthesis (Petrov & Andreev, 2005).
- Efficient and convenient methods for synthesizing 2,4(1H,3H)-quinazolinediones, including microwave-assisted synthesis, have been developed, indicating their significance in modern chemical procedures (Mohammadi, 2017), (Azizian, Mohammadi, & Karimi, 2003).
Pharmacological Potential
- 3-N-Sugar-substituted quinazolinediones have shown potential as anti-angiogenesis agents in medical research, with specific compounds demonstrating significant activity (Huang, Meng, Cui, & Li, 2009).
- Some derivatives of 2,4(1H,3H)-quinazolinediones have been found to inhibit smooth muscle contraction, suggesting their potential use in treating diseases involving smooth muscle activity (Akgün, Hollstein, & Hurwitz, 1988).
- The study of 3-aminoquinazolinediones as bacterial type-2 topoisomerase inhibitors indicates their potential application in antibacterial therapies (Tran et al., 2007).
Quality Control and Analysis
- High-Performance Liquid Chromatography (HPLC) methods have been developed for determining the content of 2,4(1H,3H)-quinazolinedione in Radix Isatidis, a traditional Chinese medicine, underlining its significance in quality control and pharmaceutical analysis (An Yi-qiang, Jia Xiaobin, Chen Yan-hua, & Gao Cheng-lin, 2010).
Mecanismo De Acción
Target of Action
It is known that quinazoline derivatives have been studied for their potential in targeting various cancers .
Mode of Action
Quinazoline derivatives have been shown to have significant anticancer activities . The interaction of these compounds with their targets often results in the inhibition of cell proliferation .
Biochemical Pathways
It is known that quinazoline derivatives can affect various biochemical pathways related to cell proliferation and cancer progression .
Result of Action
Quinazoline derivatives have been shown to have significant anticancer activities, suggesting that they may induce cell death or inhibit cell proliferation .
Direcciones Futuras
The future directions for “2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. Given its significance in the medical and pharmaceutical fields, there may be potential for its use in the development of new drugs .
Análisis Bioquímico
Biochemical Properties
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain . Additionally, it has been shown to interact with epidermal growth factor receptor (EGFR), inhibiting its activity and thereby influencing cell proliferation and survival .
Cellular Effects
The effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving EGFR. By inhibiting EGFR, this compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- exerts its effects through several mechanisms. It binds to the active site of MAO, inhibiting its enzymatic activity and thereby increasing the levels of monoamines . Additionally, it binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling . This inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion from the body. These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which are also the primary sites of its metabolism and excretion.
Subcellular Localization
The subcellular localization of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments where it exerts its effects.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAUXYQQSCPGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbenzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B3240767.png)
![tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate](/img/structure/B3240777.png)
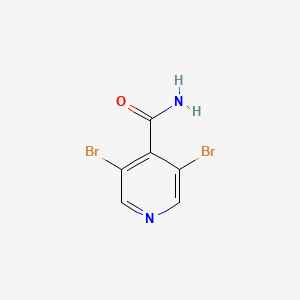

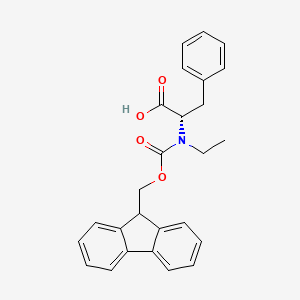




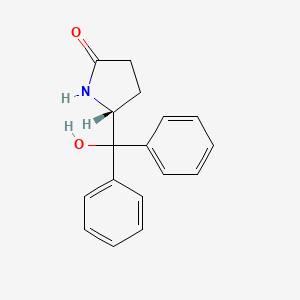
![Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate](/img/structure/B3240813.png)

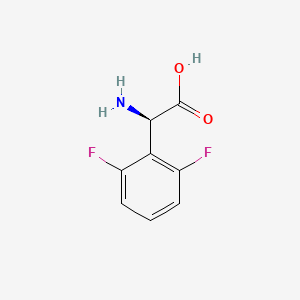
![1-[2-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3240846.png)